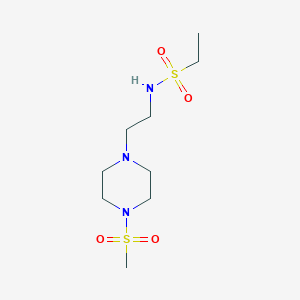
3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one is a complex organic compound that belongs to the class of pyrazinones. This compound is characterized by the presence of a pyrazinone core, substituted with a 3,4-dimethoxyphenethyl group and a 3-fluoro-4-methylphenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine derivatives, under acidic or basic conditions.
Substitution Reactions: The introduction of the 3,4-dimethoxyphenethyl group and the 3-fluoro-4-methylphenyl group can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and the use of automated systems for monitoring and control.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process may lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound. Reagents such as halogens, alkylating agents, and nucleophiles are often used to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum catalysts
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. Researchers investigate its interactions with biological targets to develop new drugs.
Pharmacology: The compound’s pharmacokinetics and pharmacodynamics are explored to understand its absorption, distribution, metabolism, and excretion in biological systems.
Biochemistry: It is used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways.
Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic processes.
Modulating Ion Channels: It can affect the function of ion channels, altering the flow of ions across cell membranes and influencing cellular excitability.
類似化合物との比較
Similar Compounds
3-((3,4-dimethoxyphenethyl)amino)-1-(3-chloro-4-methylphenyl)pyrazin-2(1H)-one: Similar structure with a chlorine substituent instead of fluorine.
3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-ethylphenyl)pyrazin-2(1H)-one: Similar structure with an ethyl group instead of a methyl group.
3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-thione: Similar structure with a thione group instead of a pyrazinone.
Uniqueness
The uniqueness of 3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the 3,4-dimethoxyphenethyl and 3-fluoro-4-methylphenyl groups contributes to its unique reactivity and potential therapeutic applications.
特性
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(3-fluoro-4-methylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-14-4-6-16(13-17(14)22)25-11-10-24-20(21(25)26)23-9-8-15-5-7-18(27-2)19(12-15)28-3/h4-7,10-13H,8-9H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMDPQWXDMRXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC(=C(C=C3)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-benzylpiperidin-4-yl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2698664.png)
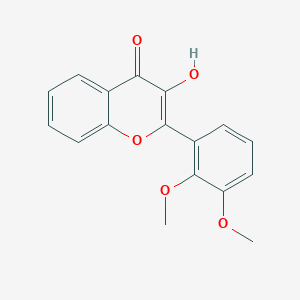
![Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B2698666.png)
![ethyl 1-{[(3-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2698667.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide](/img/structure/B2698668.png)
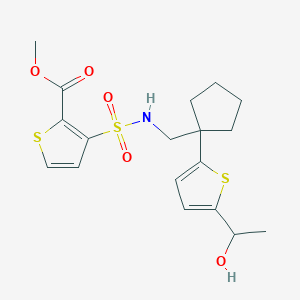
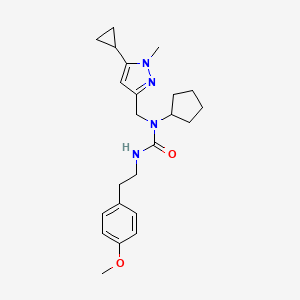
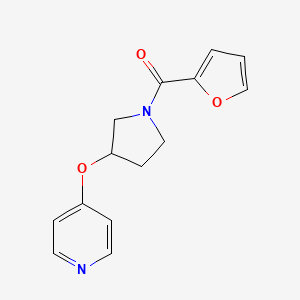
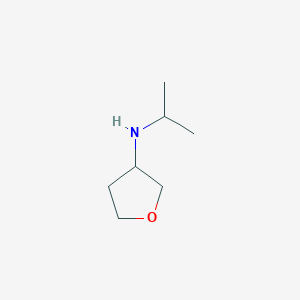
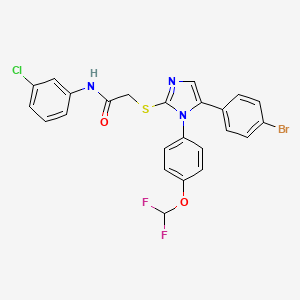
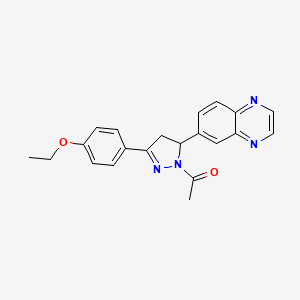
![{1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}(methyl)(prop-2-yn-1-yl)amine](/img/structure/B2698683.png)

